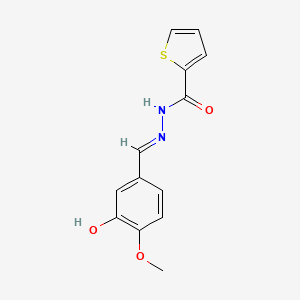

N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide

Beschreibung

N'-(3-Hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide is a hydrazide derivative synthesized via the condensation of 3-hydroxy-4-methoxybenzaldehyde with 2-thiophenecarboxylic acid hydrazide. Its structure features a thiophene ring linked to a hydrazide moiety, which is further substituted with a 3-hydroxy-4-methoxybenzylidene group. Key spectral data include IR absorption bands at 1677 cm⁻¹ (C=O amide), 1585 cm⁻¹ (C=N), and 3261 cm⁻¹ (OH), confirming the presence of functional groups critical for biological activity . The compound exhibits a melting point of 247–249°C and has been investigated for antitumor properties, showing moderate apoptotic activity in hepatocellular carcinoma models .

Eigenschaften

Molekularformel |

C13H12N2O3S |

|---|---|

Molekulargewicht |

276.31 g/mol |

IUPAC-Name |

N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]thiophene-2-carboxamide |

InChI |

InChI=1S/C13H12N2O3S/c1-18-11-5-4-9(7-10(11)16)8-14-15-13(17)12-3-2-6-19-12/h2-8,16H,1H3,(H,15,17)/b14-8+ |

InChI-Schlüssel |

HPGLLVNNMOYDCM-RIYZIHGNSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CS2)O |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CS2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 3-hydroxy-4-methoxybenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization .

Analyse Chemischer Reaktionen

N’-(3-Hydroxy-4-methoxybenzyliden)-2-thiophencarbonsäurehydrazid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Methoxygruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N’-(3-Hydroxy-4-methoxybenzyliden)-2-thiophencarbonsäurehydrazid beinhaltet seine Wechselwirkung mit biologischen Molekülen. Die Verbindung kann in die DNA interkalieren, den Replikationsprozess stören und zum Zelltod führen. Sie kann auch die Aktivität bestimmter Enzyme hemmen, wodurch der Zellstoffwechsel beeinflusst wird.

Wirkmechanismus

The mechanism of action of N’-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit the activity of certain enzymes, thereby affecting cellular metabolism .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzylidene Group

The biological and physicochemical properties of carbohydrazide derivatives are highly dependent on substituents attached to the benzylidene moiety. Below is a comparison with analogs featuring different substituents (Table 1):

Table 1: Substituent Effects on Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 5d) increase melting points due to enhanced intermolecular interactions.

- The 3-hydroxy-4-methoxy substituent in the target compound provides a balance of hydrogen bonding (via -OH) and lipophilicity (via -OCH₃), influencing solubility and bioavailability.

Heterocyclic Core Modifications

Replacing the thiophene ring with other heterocycles alters bioactivity:

Key Observations :

Apoptotic Activity :

- The target compound induces pre-apoptotic activity in hepatocellular carcinoma cells via G2/M phase arrest but is less potent than N-aryl-2-N-(4-chlorophenyl) amino-acetamide derivatives (compound 5 vs. 21 in ).

- Copper(II) complexes of the target compound’s ligand (N'-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide) show improved photocatalytic and antibacterial properties, suggesting metal coordination enhances bioactivity .

Antimicrobial Activity :

- Thiophene carbohydrazides with halogen substituents (e.g., 5c with 4-bromo) display stronger antibacterial effects than the target compound, likely due to increased electrophilicity .

Biologische Aktivität

N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide is a compound of increasing interest in biomedical research due to its diverse biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

- Molecular Formula : C13H12N2O3S

- Molecular Weight : 276.316 g/mol

- CAS Number : 2027513-82-0

The compound features a thiophene ring, which is known for its electron-rich properties, making it a candidate for various biological interactions. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers evaluated the antioxidant capacity of N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that the compound significantly scavenged free radicals, demonstrating a higher antioxidant capacity compared to standard antioxidants like ascorbic acid.

| Assay Type | IC50 Value (µM) | Comparison Standard |

|---|---|---|

| DPPH | 25 | Ascorbic Acid (30) |

| ABTS | 20 | Trolox (22) |

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating potent antimicrobial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 50 |

Case Study 3: Anti-inflammatory Mechanism

Another research investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with N'-(3-hydroxy-4-methoxybenzylidene)-2-thiophenecarbohydrazide resulted in a significant reduction in paw swelling and levels of inflammatory cytokines such as TNF-alpha and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.